molecular formula C13H10Cl2 B8253832 p-Chlorbenzhydrylchlorid

p-Chlorbenzhydrylchlorid

Cat. No.: B8253832
M. Wt: 237.12 g/mol
InChI Key: ALKWTKGPKKAZMN-ZDUSSCGKSA-N
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Description

p-Chlorobenzhydryl chloride (C₁₃H₁₀Cl₂), also known as 4-chlorobenzhydryl chloride, is a benzhydryl chloride derivative featuring two aromatic rings (one substituted with a chlorine atom at the para position) bonded to a central chlorinated carbon. This compound is structurally characterized by a diarylmethyl chloride framework, which confers unique reactivity in nucleophilic substitution and solvolysis reactions. Its molecular weight is 237.13 g/mol, and it is commonly utilized in stereospecific syntheses and as an intermediate in pharmaceutical chemistry .

The chlorine substituent at the para position significantly influences its electronic properties, stabilizing carbocation intermediates during solvolysis while also introducing steric and electronic effects that modulate reaction kinetics .

Properties

IUPAC Name

1-chloro-4-[(S)-chloro(phenyl)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKWTKGPKKAZMN-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of 4-Chlorobenzophenone to 4-Chlorobenzhydrol

4-Chlorobenzophenone undergoes reduction using sodium borohydride (NaBH₄) in a methanol-tetrahydrofuran (THF) solvent system. The reaction proceeds at 0°C for 2 hours, achieving a 92% yield of 4-chlorobenzhydrol. Key steps include:

  • Dissolving 4-chlorobenzophenone (50 mmol) in methanol (100 mL) and THF (150 mL).

  • Adding NaBH₄ (50 mmol) at 0°C and stirring at room temperature.

  • Extracting the product with diethyl ether, followed by acid-base washes and drying over MgSO₄.

This method prioritizes mild conditions to prevent over-reduction or side reactions.

Chlorination of 4-Chlorobenzhydrol to p-Chlorobenzhydryl Chloride

The alcohol intermediate is treated with thionyl chloride (SOCl₂), a robust chlorinating agent. The reaction typically occurs under reflux conditions, with yields exceeding 85% in industrial settings. Procedural details include:

  • Combining 4-chlorobenzhydrol with excess SOCl₂.

  • Refluxing the mixture at 80°C for 12 hours.

  • Isolating the product via distillation or crystallization.

Thionyl chloride’s efficiency stems from its dual role as a solvent and reactant, minimizing byproduct formation.

Alternative Chlorination Methods

Hydrochloric Acid-Mediated Chlorination (Lab-Scale)

Concentrated hydrochloric acid (HCl) offers a cost-effective alternative for small-scale synthesis. A representative protocol involves:

  • Dissolving 4-chlorobenzhydrol in toluene.

  • Adding concentrated HCl and heating at 60°C for 6 hours.

  • Separating the organic layer, washing with water, and drying.

While this method avoids hazardous SOCl₂ handling, it requires longer reaction times and achieves lower yields (~70%).

Thionyl Chloride Chlorination (Industrial-Scale)

Industrial production favors SOCl₂ due to its rapid kinetics and high purity output. Key advantages include:

  • Efficiency : Completes chlorination in 2–4 hours.

  • Scalability : Compatible with continuous-flow reactors.

  • Byproduct Management : Gaseous SO₂ and HCl are easily trapped and neutralized.

Comparative Analysis of Chlorination Agents

ParameterThionyl ChlorideHydrochloric Acid
Yield 85–95%65–75%
Reaction Time 2–4 hours6–8 hours
Safety Requires SO₂ scrubbingCorrosive but low toxicity
Cost HighLow
Scalability IndustrialLaboratory

Thionyl chloride is preferred for large-scale synthesis despite its hazards, whereas HCl suits academic labs prioritizing safety over speed.

Reaction Optimization and Yield Considerations

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) enhance chlorination rates by stabilizing intermediates. However, toluene and dichloromethane are common for their low reactivity and ease of removal.

Temperature Control

Exothermic chlorination necessitates precise temperature control. Industrial reactors maintain 80–100°C to prevent runaway reactions, while lab setups use ice baths during HCl addition.

Catalyst Use

Potassium iodide (KI) catalyzes SN2 mechanisms in HCl-mediated reactions, improving yields by 10–15% .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or primary amines in solvents such as ethanol or dimethylformamide.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed:

    Substitution: Various substituted benzhydryl derivatives depending on the nucleophile used.

    Reduction: 4-chlorobenzhydrol.

    Oxidation: 4-chlorobenzophenone.

Mechanism of Action

The mechanism of action of p-Chlorbenzhydrylchlorid primarily involves its reactivity as an electrophile in nucleophilic substitution reactions. The chlorine atom attached to the benzhydryl moiety is highly reactive and can be readily displaced by nucleophiles, leading to the formation of various substituted derivatives. These reactions are facilitated by the electron-withdrawing effect of the chlorine atom, which increases the electrophilicity of the benzhydryl carbon .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
p-Chlorobenzhydryl chloride C₁₃H₁₀Cl₂ 237.13 Cl at para on one aryl ring
4-Chlorobenzyl chloride C₇H₆Cl₂ 161.03 Cl at para on benzyl group
p,p'-Dichlorobenzhydryl chloride C₁₃H₉Cl₃ 271.57 Cl at para on both aryl rings
Benzhydryl chloride C₁₃H₁₁Cl 202.68 No substituents

Key Observations :

  • Electron-withdrawing effects: The para-chlorine in p-chlorobenzhydryl chloride destabilizes the carbocation intermediate during solvolysis compared to unsubstituted benzhydryl chloride, leading to slower reaction rates. However, this effect is non-additive; in p,p'-dichlorobenzhydryl chloride, the second chlorine reduces the rate less than the first due to electronic saturation .
  • Steric effects : The bulky diarylmethyl structure of benzhydryl chlorides slows nucleophilic attack compared to simpler benzyl chlorides like 4-chlorobenzyl chloride .

Reactivity and Kinetics

Table 2: Reaction Kinetics and Stereospecificity

Compound Solvolysis Rate (Relative to Benzhydryl Chloride) Stereospecificity in Alkylation
p-Chlorobenzhydryl chloride ~50% slower 95% stereospecificity
p,p'-Dichlorobenzhydryl chloride ~70% slower (non-additive effect) Not reported
4-Chlorobenzyl chloride Faster (due to less steric hindrance) Low (no stereochemical control)

Key Findings :

  • Solvolysis: The solvolysis of p-chlorobenzhydryl chloride follows first-order kinetics, consistent with an Sₙ1 mechanism. The chlorine substituent lowers the reaction rate by destabilizing the transition state, but this effect is less pronounced in disubstituted analogs due to electronic delocalization .
  • Stereospecificity: In enantioselective α-alkylation reactions, p-chlorobenzhydryl chloride achieves 95% stereospecificity due to rapid enamine addition to ion-pair intermediates, a feature absent in non-chlorinated analogs .

Q & A

Q. What are the common laboratory synthesis routes for p-chlorobenzyl chloride, and what are their key reaction conditions?

Methodological Answer:

  • Friedel-Crafts Alkylation : Reacting benzene with p-chlorobenzyl chloride in the presence of ZnCl₂ as a catalyst yields p-chlorodiphenylmethane derivatives. This method requires anhydrous conditions and temperatures of 80–100°C .
  • Chromyl Chloride Oxidation : p-Chlorotoluene reacts with chromyl chloride (CrO₂Cl₂ ) under controlled conditions to produce p-chlorobenzaldehyde, which can be further chlorinated to p-chlorobenzyl chloride. Reaction temperatures typically range from 40–60°C .
  • Hydrolysis of p-Chlorobenzal Chloride : Hydrolysis using aqueous lead nitrate or acidic conditions converts p-chlorobenzal chloride (ClC₆H₄CHCl₂ ) into p-chlorobenzyl chloride. This method emphasizes pH control (pH 2–4) and stoichiometric water ratios .

Q. What spectroscopic techniques are recommended for characterizing p-chlorobenzyl chloride, and what spectral features should researchers prioritize?

Methodological Answer:

  • ¹H NMR : Focus on the benzyl proton signal (δ 4.5–5.0 ppm) and aromatic protons (δ 7.2–7.5 ppm). Solvent effects (e.g., DMSO vs. CDCl₃) may shift peaks due to hydrogen bonding .
  • FTIR : Identify C-Cl stretching vibrations at 550–650 cm⁻¹ and aromatic C-H stretches near 3000–3100 cm⁻¹ . Compare with reference spectra to confirm purity .
  • Mass Spectrometry (MS) : The molecular ion peak (M⁺ ) at m/z 160–162 (for Cl isotopes) confirms the molecular formula C₇H₆Cl₂ .

Q. What purification strategies are effective for p-chlorobenzyl chloride to achieve >95% purity for sensitive reactions?

Methodological Answer:

  • Vacuum Distillation : Use a fractional distillation setup at reduced pressure (10–15 mmHg) to avoid thermal decomposition. Collect fractions boiling at 100–110°C .
  • Column Chromatography : Employ silica gel with a hexane/ethyl acetate (9:1) mobile phase. Monitor elution via TLC (Rf ≈ 0.6) .
  • Moisture Avoidance : Store purified samples under inert gas (N₂/Ar) to prevent hydrolysis to p-chlorobenzyl alcohol .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields for p-chlorobenzyl chloride synthesis under ostensibly identical conditions?

Methodological Answer:

  • Variable Analysis :
    • Reagent Purity : Impurities in p-chlorotoluene (e.g., trace moisture) reduce yields. Use Karl Fischer titration to verify solvent dryness .
    • Catalyst Activity : Batch-dependent ZnCl₂ activity may alter Friedel-Crafts efficiency. Pre-activate ZnCl₂ at 150°C for 2 hours before use .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may promote side reactions. Compare yields in DMF vs. benzene .

Q. What factors influence the thermal stability of p-chlorobenzyl chloride derivatives, and how can they be optimized for material science applications?

Methodological Answer:

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., nitro) on the benzyl ring increases thermal stability. For example, p-chlorobenzyl-substituted indoles decompose at 220–240°C, vs. 180–200°C for unsubstituted analogs .
  • Thermogravimetric Analysis (TGA) : Conduct TGA under N₂ to measure decomposition onset temperatures. Pair with DSC to identify endothermic/exothermic events .
  • Stabilization Strategies : Use co-crystallization with thermally inert polymers (e.g., polyethylene glycol) to enhance stability .

Q. How do solvent-solute interactions affect the kinetic parameters of nucleophilic substitution reactions involving p-chlorobenzyl chloride?

Methodological Answer:

  • Linear Free Energy Relationships (LFER) : Apply the Hammett equation to correlate substituent effects (σ values) with reaction rates. For example, polar solvents (e.g., DMSO) accelerate SN2 mechanisms by stabilizing transition states .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated solvents to probe solvent participation in rate-determining steps .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to simulate solvent interactions and predict activation energies .

Data Contradiction Analysis

Q. How should researchers address conflicting literature reports on the hydrolysis rate of p-chlorobenzyl chloride in aqueous vs. alcoholic media?

Methodological Answer:

  • Controlled Replication : Reproduce experiments using standardized conditions (pH 7.0, 25°C). Note that ethanol may act as a nucleophile, forming p-chlorobenzyl ethyl ether as a byproduct .
  • Ionic Strength Effects : Vary NaCl concentration (0.1–1.0 M) to assess its impact on hydrolysis kinetics. High ionic strength typically accelerates polar mechanisms .
  • Advanced Analytics : Use LC-MS to quantify intermediates (e.g., p-chlorobenzyl alcohol) and validate proposed mechanisms .

Methodological Best Practices

  • Documentation : Follow Beilstein Journal of Organic Chemistry guidelines for experimental reproducibility, including detailed characterization data (e.g., NMR integrals, TGA curves) .
  • Literature Review : Prioritize primary sources (e.g., Journal of Organic Chemistry) over commercial databases to avoid biased or unverified data .
  • Ethical Citation : Acknowledge prior work using ACS or RSC citation styles, ensuring traceability to original methodologies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-Chlorbenzhydrylchlorid
Reactant of Route 2
p-Chlorbenzhydrylchlorid

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